
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole is a polycyclic aromatic compound that belongs to the carbazole family This compound is characterized by its unique structure, which includes multiple fused rings and hydrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole typically involves the hydrogenation of carbazole derivatives. One common method includes the catalytic hydrogenation of carbazole in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. This process results in the reduction of the aromatic rings, leading to the formation of the octahydro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carbazole derivatives with ketone or aldehyde functional groups.
Reduction: Fully saturated carbazole derivatives.
Substitution: Carbazole derivatives with various substituents, depending on the reagents used.
科学研究应用
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
作用机制
The mechanism of action of 2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: A similar compound with a hexahydro structure and a p-tolyl substituent.
3a,4,4a,5,8,8a,9,9a-octahydro-4,95,8-dimethano-1H-benz[f]indene: Another polycyclic compound with a similar hydrogenated structure.
Uniqueness
2,3,4,4A,4B,8A,9,9A-Octahydro-1H-carbazole is unique due to its specific hydrogenation pattern and the resulting chemical properties. Its structure provides a balance between aromaticity and saturation, making it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.
属性
CAS 编号 |
67262-18-4 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
2,3,4,4a,4b,8a,9,9a-octahydro-1H-carbazole |
InChI |
InChI=1S/C12H17N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,9-13H,2,4,6,8H2 |
InChI 键 |
SHQAGYRIWMHMRU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C3C=CC=CC3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



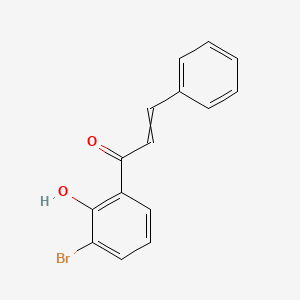
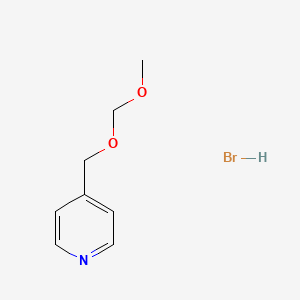


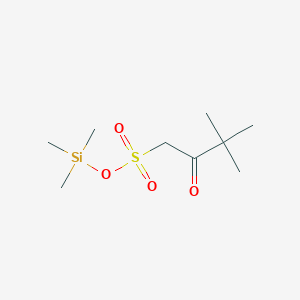

![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
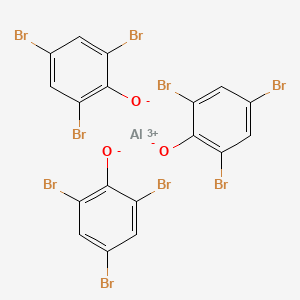
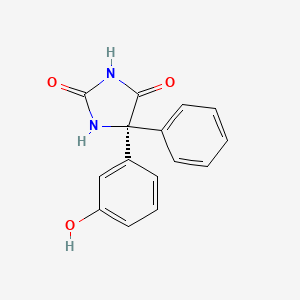
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)

![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
